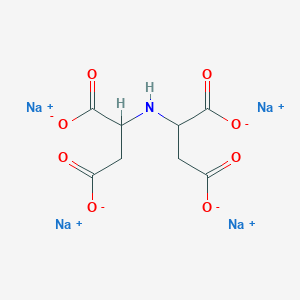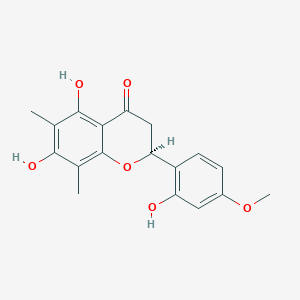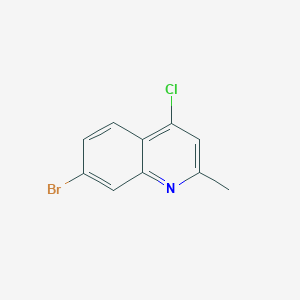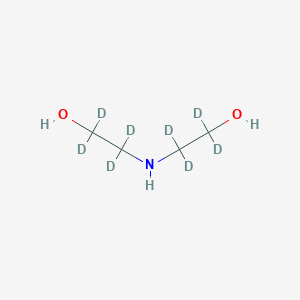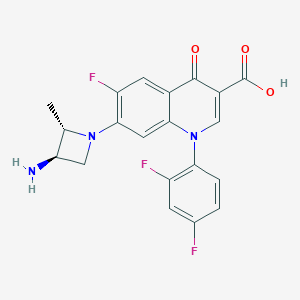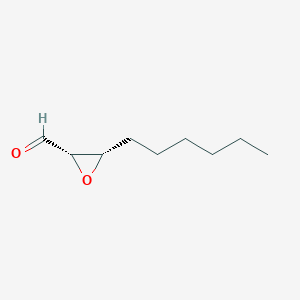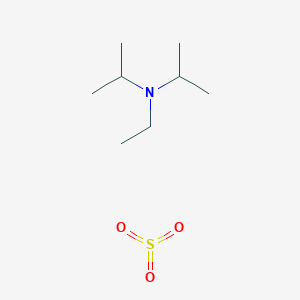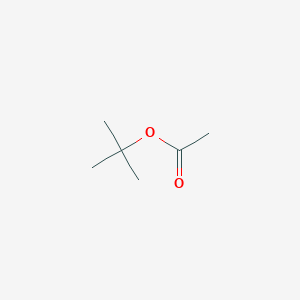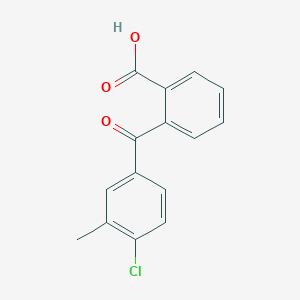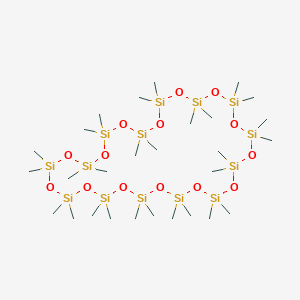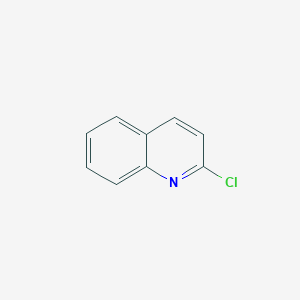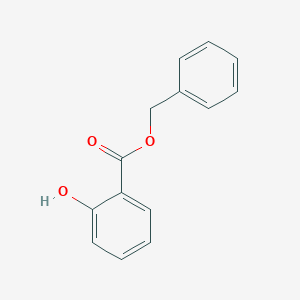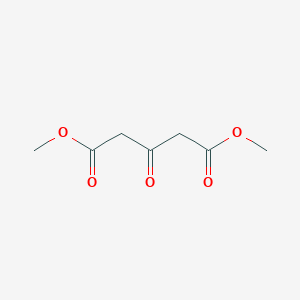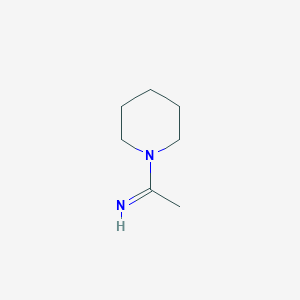
1-Piperidinoethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinoethanimine, also known as N-ethylpiperidine-2-imine or PEI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Piperidinoethanimine is not well understood, but it is believed to act as an acetylcholinesterase inhibitor, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine can lead to improved cognitive function and memory.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Piperidinoethanimine can have a range of biochemical and physiological effects, including increased levels of acetylcholine in the brain, improved cognitive function and memory, and potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Piperidinoethanimine in lab experiments is its potential as an acetylcholinesterase inhibitor, which can be useful in studying the role of acetylcholine in various physiological processes. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are several future directions for research involving 1-Piperidinoethanimine, including further investigation into its mechanism of action, its potential as a therapeutic agent for neurological disorders, and its use as a building block for the synthesis of metal-organic frameworks. Additionally, studies could be conducted to investigate the potential side effects and toxicity of this compound.
Synthesemethoden
1-Piperidinoethanimine can be synthesized through a variety of methods, including the reaction of 1-Piperidinoethanimineidine with formaldehyde and hydrogen gas in the presence of a palladium catalyst, or the reaction of 1-Piperidinoethanimineidine with paraformaldehyde and sodium borohydride. The resulting product is a white to off-white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
1-Piperidinoethanimine has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been investigated as a potential inhibitor of acetylcholinesterase, which is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. In organic synthesis, it has been used as a starting material for the synthesis of various compounds, including heterocycles and amino acids. In material science, it has been studied for its potential use as a building block for the synthesis of metal-organic frameworks.
Eigenschaften
CAS-Nummer |
153558-50-0 |
|---|---|
Produktname |
1-Piperidinoethanimine |
Molekularformel |
C7H14N2 |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
1-piperidin-1-ylethanimine |
InChI |
InChI=1S/C7H14N2/c1-7(8)9-5-3-2-4-6-9/h8H,2-6H2,1H3 |
InChI-Schlüssel |
SHPVKLYHXZHYNJ-UHFFFAOYSA-N |
SMILES |
CC(=N)N1CCCCC1 |
Kanonische SMILES |
CC(=N)N1CCCCC1 |
Synonyme |
Piperidine, 1-(1-iminoethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



